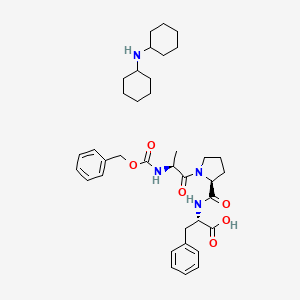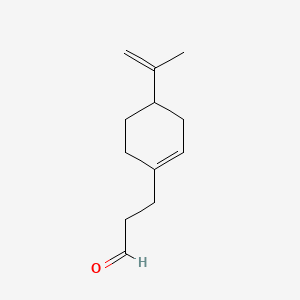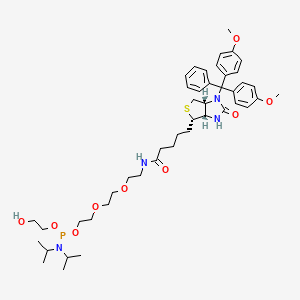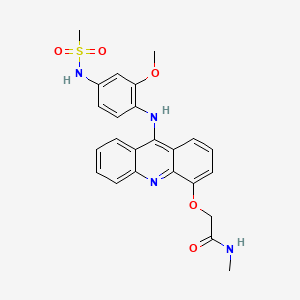
ethyl (Z)-3-(carbamoylamino)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-3-(carbamoylamino)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and a carbamoylamino group attached to a but-2-enoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(carbamoylamino)but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (Z)-3-(carbamoylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl (Z)-3-(carbamoylamino)but-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl (Z)-3-(carbamoylamino)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Ethyl (Z)-3-(carbamoylamino)but-2-enoate can be compared with other similar compounds, such as:
Ethyl (E)-3-(carbamoylamino)but-2-enoate: The difference lies in the geometric configuration around the double bond.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl (Z)-3-(carbamoylamino)pent-2-enoate: This compound has an additional carbon in the backbone.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.
特性
| 22243-66-9 | |
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
ethyl (Z)-3-(carbamoylamino)but-2-enoate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4- |
InChIキー |
RVXCSDJLRCXJCN-PLNGDYQASA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\NC(=O)N |
正規SMILES |
CCOC(=O)C=C(C)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)

